Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
Brand Name: Vulcanchem
CAS No.: 1344274-22-1
VCID: VC3407890
InChI: InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3
SMILES: CC(CC1=CC=CC=C1C(F)(F)F)NC
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine

CAS No.: 1344274-22-1

Cat. No.: VC3407890

Molecular Formula: C11H14F3N

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine - 1344274-22-1

Specification

CAS No. 1344274-22-1
Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
IUPAC Name N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine
Standard InChI InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3
Standard InChI Key ZSRJJIFPPXTXSE-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1C(F)(F)F)NC
Canonical SMILES CC(CC1=CC=CC=C1C(F)(F)F)NC

Introduction

Chemical Structure and Identification

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine is characterized by a specific molecular structure with several key features. The compound contains a benzene ring substituted with a trifluoromethyl group at the ortho position, connected to a propan-2-yl group, which is further linked to a nitrogen atom bearing a methyl group. This arrangement creates a secondary amine with distinctive electronic and steric properties. The compound has a CAS number of 1344274-22-1 and is commercially available as a research compound .

Basic Chemical Properties

The basic chemical properties of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine are summarized in the following table:

PropertyValue
Chemical FormulaC₁₁H₁₄F₃N
Molecular WeightApproximately 217.23 g/mol
CAS Number1344274-22-1
Physical StateLikely a colorless to pale yellow liquid or crystalline solid at room temperature
Reference Code3D-UDC27422 (in commercial catalogues)

Structural Characteristics

The unique structural elements of this compound include:

  • A 2-(trifluoromethyl)phenyl group with the CF₃ moiety in the ortho position

  • A propan-2-yl linker connecting the aromatic ring to the nitrogen

  • A secondary amine functionality with methyl substitution

Chemical Reactivity and Properties

The chemical reactivity of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine is significantly influenced by its structural features, particularly the trifluoromethyl group and the secondary amine functionality.

Reactivity Patterns

The compound's reactivity is characterized by several key aspects:

  • Nucleophilicity of the Amine:

    • The secondary amine nitrogen acts as a nucleophile in various reactions

    • Potential for alkylation, acylation, and other transformations

    • Reactivity modulated by the neighboring propan-2-yl group

  • Influence of the Trifluoromethyl Group:

    • The CF₃ group withdraws electron density, affecting the electronic distribution

    • Creates a region of partial positive charge in the aromatic ring

    • Influences the acidity of nearby protons

  • Steric Considerations:

    • The ortho-positioned CF₃ group creates steric hindrance

    • May affect the approach of reagents in reactions involving nearby sites

    • Potentially influences conformational preferences

These reactivity patterns suggest the compound could serve as a versatile building block in various synthetic transformations, particularly in the development of more complex fluorinated structures.

Comparison with Structurally Related Compounds

To better understand the unique properties of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, it is valuable to compare it with structurally related compounds.

Comparison with 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

The compound 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine (CAS: 459-00-7) shares the same molecular formula (C₁₁H₁₄F₃N) but differs in structural arrangement :

FeatureMethyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
CF₃ PositionOrtho (2-position)Para (4-position)
Amine TypeSecondary (N-methyl)Primary
Substitution PatternN-methylated, 2-trifluoromethylNon-N-methylated, 4-trifluoromethyl
Molecular Weight~217.23 g/mol217.23 g/mol

Comparison with (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Another structural analog, (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine, exhibits a different arrangement of the same constituent groups :

FeatureMethyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine(propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
CF₃ PositionOrtho (2-position)Para (4-position)
Chain ArrangementPropan-2-yl between phenyl and nitrogenMethyl between phenyl and nitrogen
Nitrogen SubstitutionMethyl group on nitrogenIsopropyl group on nitrogen

Applications and Research Relevance

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine is described as a "versatile small molecule scaffold" in chemical research, suggesting multiple potential applications .

Pharmaceutical Research Applications

In pharmaceutical research, trifluoromethyl-containing compounds like Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine offer several advantages:

  • Enhanced Metabolic Stability:

    • The CF₃ group is generally resistant to metabolic degradation

    • May improve half-life of derivative compounds

    • Potentially useful in drug development for compounds requiring extended duration of action

  • Modulation of Lipophilicity:

    • The trifluoromethyl group increases lipophilicity

    • Affects membrane permeability of derivative compounds

    • Can be exploited to optimize pharmacokinetic properties

  • Building Block for Drug Discovery:

    • Serves as a starting point for medicinal chemistry exploration

    • Enables the creation of focused compound libraries

    • Facilitates structure-activity relationship studies

Chemical Research Applications

Beyond pharmaceutical applications, this compound may serve important functions in broader chemical research:

  • Synthetic Methodology Development:

    • Model compound for studying reactions with trifluoromethylated aromatics

    • Template for developing stereoselective transformations

    • Platform for investigating novel bond-forming reactions

  • Organofluorine Chemistry Studies:

    • Contribution to understanding the influence of CF₃ groups on chemical properties

    • Model for investigating fluorine-specific interactions

    • Reference compound for spectroscopic and analytical method development

Spectroscopic Properties

The spectroscopic properties of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine would be distinctive due to its unique structural features.

SupplierProduct ReferenceQuantitiesPrice Range (as of 2019)
CymitQuimica3D-UDC2742250mg, 500mg€373.00 - €911.00

The commercial availability in multiple quantity options suggests its use primarily in research contexts rather than large-scale industrial applications .

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